molecular formula C18H16N2O2S B12270623 4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine

4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine

Cat. No.: B12270623
M. Wt: 324.4 g/mol
InChI Key: GSANWMKOYXFTEK-UHFFFAOYSA-N
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Description

4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine is a complex organic compound that features a benzothiophene moiety, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyridine ring through a coupling reaction. Common reagents used in these steps include organometallic catalysts and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and selectivity, while the pyridine ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Benzothiophene-2-carbonyl derivatives: These compounds share the benzothiophene core and exhibit similar chemical properties.

    Azetidine-containing compounds: Compounds with azetidine rings are known for their stability and reactivity.

    Pyridine derivatives: Pyridine-containing compounds are widely studied for their diverse biological activities.

Uniqueness

4-{[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]oxy}-2-methylpyridine is unique due to the combination of these three distinct moieties in a single molecule. This structural complexity provides a versatile platform for exploring new chemical reactions and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

1-benzothiophen-2-yl-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]methanone

InChI

InChI=1S/C18H16N2O2S/c1-12-8-14(6-7-19-12)22-15-10-20(11-15)18(21)17-9-13-4-2-3-5-16(13)23-17/h2-9,15H,10-11H2,1H3

InChI Key

GSANWMKOYXFTEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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